molecular formula C16H19N3 B1223160 4-(Diethylamino)azobenzene CAS No. 2481-94-9

4-(Diethylamino)azobenzene

Cat. No.: B1223160
CAS No.: 2481-94-9
M. Wt: 253.34 g/mol
InChI Key: SJJISKLXUJVZOA-UHFFFAOYSA-N
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Description

4-(Diethylamino)azobenzene is an organic compound belonging to the class of azobenzenes, characterized by the presence of a diethylamino group attached to the benzene ring. This compound is known for its vibrant yellow to orange color and is widely used in various applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

4-(Diethylamino)azobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with NADH-azoreductase, an enzyme that catalyzes the reduction of azo bonds in azobenzene compounds . This interaction is crucial for the compound’s role in biochemical assays and studies. Additionally, this compound can bind to proteins, altering their structure and function, which can be utilized in various biochemical applications .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of G-protein-coupled receptors (GPCRs) and ion channels, leading to changes in cellular responses . Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biological effects are observed . Additionally, high doses of this compound can lead to toxic effects, including liver damage and other organ-specific toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through enzymatic reactions, including reduction and oxidation processes . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall biological effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within cells and tissues . Additionally, the transport and distribution of this compound can influence its overall efficacy and toxicity in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its biological activity, as it determines the compound’s interactions with specific biomolecules and its overall effects on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Diethylamino)azobenzene can be synthesized through the diazotization of aniline followed by coupling with N,N-diethylaniline. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)azobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Diethylamino)azobenzene has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-(Diethylamino)azobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s electronic and structural properties, making it useful in various applications such as molecular switches and light-responsive materials .

Comparison with Similar Compounds

Uniqueness: 4-(Diethylamino)azobenzene is unique due to its diethylamino group, which enhances its solubility and alters its electronic properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

N,N-diethyl-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJISKLXUJVZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
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DSSTOX Substance ID

DTXSID8041745, DTXSID901024696
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Record name N,N-Diethyl-4-((E)-phenyldiazenyl)aniline
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2481-94-9, 87986-73-0
Record name Solvent Yellow 56
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Record name 4-(Diethylamino)azobenzene
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Record name Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)-
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Record name N,N-Diethyl-4-((E)-phenyldiazenyl)aniline
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Record name N,N-diethyl-p-(phenylazo)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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